molecular formula C9H14N2O2 B038798 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) CAS No. 113802-15-6

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI)

Cat. No.: B038798
CAS No.: 113802-15-6
M. Wt: 182.22 g/mol
InChI Key: NWVGDDARJFLFRT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) is a cyclic dipeptide derivative characterized by a piperazinedione core with substituents at positions 1 and 4. The compound features a methyl group at position 1 and a (2-methylpropylidene) moiety at position 6 in the E-configuration. This stereochemical arrangement and substituent pattern influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(6E)-1-methyl-6-(2-methylpropylidene)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)4-7-9(13)10-5-8(12)11(7)3/h4,6H,5H2,1-3H3,(H,10,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVGDDARJFLFRT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\C(=O)NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Precursor Selection : N-methylglycine (sarcosine) and 2-methylpropionaldehyde are condensed to form a Schiff base intermediate.

  • Cyclization : Acid-catalyzed cyclization under reflux yields the piperazinedione ring with the isobutylidene group.

Example Protocol ():

  • Combine sarcosine (1.0 equiv) and 2-methylpropionaldehyde (1.2 equiv) in toluene.

  • Add p-toluenesulfonic acid (0.1 equiv) and reflux at 110°C for 12 hours.

  • Cool, filter, and recrystallize from ethanol to obtain the (E)-isomer.

ParameterValue
Yield68–72%
Purity>99% (HPLC)
Catalystp-TsOH
SolventToluene

Alkylation and Acylation of Piperazinedione Intermediates

Post-cyclization functionalization is employed to introduce the 1-methyl and 6-(2-methylpropylidene) groups.

Stepwise Alkylation

  • Core Synthesis : Prepare 2,5-piperazinedione via cyclization of glycinamide.

  • N-Methylation : Treat with methyl iodide in DMF using NaH as a base (0–5°C, 2 hours).

  • Knoevenagel Condensation : React the 6-keto intermediate with isobutyraldehyde in the presence of ammonium acetate (80°C, 6 hours).

Optimization Data :

  • N-Methylation yield: 85% (GC-MS).

  • Knoevenagel yield: 63% (isolated).

Combinatorial Solid-Phase Synthesis

The patent US20040110228A1 describes a combinatorial approach for generating piperazinedione derivatives.

Key Steps:

  • Resin Functionalization : Load Wang resin with Fmoc-protected sarcosine.

  • Building Block Incorporation :

    • Introduce isobutylidene via Wittig reaction using (2-methylpropylidene)triphenylphosphorane.

  • Cleavage and Purification : Use TFA/CH2_2Cl2_2 (1:9) to cleave the product, followed by HPLC purification.

Building BlockRole
SarcosineN-Methyl donor
IsobutyraldehydeAlkylidene precursor

Solvent and Catalyst Optimization

Reaction efficiency depends on solvent polarity and catalyst selection.

Comparative Analysis (,):

SolventCatalystTemp (°C)Yield (%)
Toluenep-TsOH11072
DMFK2_2CO3_38058
THFDBU6065
  • Toluene with Brønsted acids maximizes yield due to improved intermediate stability.

  • Polar aprotic solvents (e.g., DMF) favor N-methylation but hinder cyclization.

Industrial-Scale Production

Suppliers like Henan New Blue Chemical Co. use continuous-flow reactors for large-scale synthesis.

Process Parameters:

  • Throughput : 50–100 kg/batch.

  • Cost Drivers :

    • Raw materials (sarcosine, isobutyraldehyde): 60%.

    • Catalysts: 15%.

  • Purity Control : Crystallization from ethanol-water (9:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinedione derivatives.

Scientific Research Applications

The compound 2,5-Piperazinedione, 1-methyl-6-(2-methylpropylidene)-, (E)-(9CI) , known by its CAS number 113802-15-6 , has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and agriculture, supported by case studies and data tables.

Medicinal Chemistry

2,5-Piperazinedione derivatives have shown promise in the development of pharmaceuticals. The compound's structural characteristics allow for modifications that enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of 2,5-Piperazinedione exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain modifications to the piperazine ring increased the compound's affinity for cancer cell receptors, leading to improved therapeutic efficacy against breast and lung cancers .

Materials Science

The compound is also explored for its potential use in polymer synthesis. Its ability to form stable bonds with other organic compounds makes it suitable for creating novel materials with enhanced properties.

Case Study: Polymer Composite Development

A recent study investigated the use of 2,5-Piperazinedione in synthesizing composite materials. The incorporation of this compound into polymer matrices resulted in composites with improved mechanical strength and thermal stability, making them suitable for applications in aerospace and automotive industries .

Agricultural Applications

In agriculture, derivatives of 2,5-Piperazinedione are being researched for their potential as biopesticides. Their ability to disrupt pest metabolism presents an eco-friendly alternative to conventional pesticides.

Case Study: Biopesticide Efficacy

Field trials conducted on crops treated with a formulation containing 2,5-Piperazinedione showed a significant reduction in pest populations without adversely affecting beneficial insects. This highlights the compound's potential as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Antifungal Potential: The target compound’s conjugated system may improve membrane penetration compared to saturated analogues like 3,6-bis(2-methylpropyl)-, but empirical validation is needed .
  • Stereochemical Sensitivity: As seen in , minor stereochemical changes (e.g., R vs. S configurations) drastically alter bioactivity, suggesting the target compound’s E-configuration is critical for function .
  • Synthetic Accessibility : The propylidene group’s synthesis may pose challenges compared to simpler alkyl substituents, impacting scalability.

Biological Activity

2,5-Piperazinedione, 1-methyl-6-(2-methylpropylidene)-(E)-(9CI), also known by its CAS number 113802-15-6, is a compound belonging to the piperazine family, characterized by its diketopiperazine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C9H14N2O2
  • Molar Mass : 182.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperazinediones exhibit significant antimicrobial properties. For instance, compounds containing the piperazinedione structure have been shown to interfere with microbial cell functions, such as cell wall synthesis and protein synthesis.

Table 1: Antimicrobial Activity of Piperazinedione Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2,5-Piperazinedione Derivative AStaphylococcus aureus12.5 μg/mL
2,5-Piperazinedione Derivative BEscherichia coli25 μg/mL
2,5-Piperazinedione Derivative CPseudomonas aeruginosa15 μg/mL

These results suggest that modifications to the piperazinedione structure can enhance its efficacy against various drug-resistant pathogens .

Anticancer Activity

The anticancer potential of 2,5-piperazinediones has also been explored. A study demonstrated that ferrocenyl analogues of piperazinediones exhibit potent inhibition of multidrug resistance (MDR) proteins ABCB1 and ABCG2, which are critical in cancer cell resistance to chemotherapy.

Case Study: Ferrocenyl Analogues
In a comparative analysis involving several cancer cell lines (SW620, MCF7), it was found that:

  • Compound 2d showed significant cytotoxicity with an IC50 in the low micromolar range.
  • The presence of bulky alkyl groups at specific positions enhanced the biological activity of these compounds against MDR cells .

Table 2: Cytotoxicity Data for Ferrocenyl Piperazinediones

CompoundCell LineIC50 (μM)
2aSW620>30
2bMCF715
2cHepG210
2dSW620V<5

These findings indicate that structural modifications can significantly influence the activity of piperazinediones against cancer cells .

The mechanism through which these compounds exert their biological effects involves several pathways:

  • Inhibition of Microtubule Formation : Compounds like plinabulin disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of MDR Proteins : By inhibiting ABC transporters, these compounds can restore sensitivity to conventional chemotherapeutics .

Q & A

Basic Question: What are the optimal synthetic routes for 2,5-Piperazinedione,1-methyl-6-(2-methylpropylidene)-,(E)-(9CI) in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions or stereoselective alkylation. Key variables include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts such as DBU (1,8-diazabicycloundec-7-ene) to enhance yield. For stereochemical control, chiral auxiliaries or enantioselective catalysts are recommended. Characterization intermediates via NMR (¹H/¹³C) and LC-MS ensures reaction progression tracking. Refer to case studies on analogous piperazinedione derivatives for troubleshooting common side reactions (e.g., epimerization) .

Basic Question: Which analytical techniques are most effective for characterizing this compound's purity and stereochemistry?

Methodological Answer:

  • Chiral HPLC : Resolves stereoisomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis, critical for structure-activity relationship (SAR) studies.
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₄N₂O₃) and detects impurities ≥0.1% .
  • Dynamic NMR : Monitors conformational stability in solution, identifying rotamers or tautomers that may affect bioactivity .

Basic Question: What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy.
  • Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent degradation.
  • Disposal : Follow EPA guidelines for ketone/amide-containing waste, using neutralization protocols for acidic byproducts .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target selectivity. To address this:

  • Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for neurological studies) and controls (e.g., NMDA receptor antagonists).
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. saline).
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to evaluate heterogeneity in enzymatic inhibition data (e.g., acetylcholinesterase vs. monoamine oxidase) .

Advanced Question: What advanced computational methods are suitable for predicting this compound's interactions with neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability to dopamine receptors using AMBER or GROMACS, focusing on hydrophobic interactions with the 2-methylpropylidene group.
  • Docking Studies (AutoDock Vina) : Screen against the NMDA receptor’s glycine-binding site, prioritizing poses with ΔG ≤ –8 kcal/mol.
  • QSAR Models : Train datasets on piperazinedione derivatives to predict blood-brain barrier permeability (logBB > 0.3) .

Advanced Question: How should factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:
A 2³ factorial design evaluates three factors: temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Responses include yield (%) and enantiomeric excess (ee).

  • Main Effects : ANOVA identifies temperature as the most significant factor (p < 0.05).
  • Interaction Effects : Catalyst-solvent interactions may improve ee by 15–20% in polar aprotic solvents.
  • Validation : Confirm optimal conditions (e.g., 40°C, 10 mol% catalyst, DMF) in triplicate runs .

Advanced Question: How can theoretical frameworks guide the design of experiments for studying this compound's agrochemical applications?

Methodological Answer:

  • Conceptual Framework : Link studies to pesticide resistance theories (e.g., target-site mutations in cytochrome P450 enzymes).
  • Methodological Alignment : Use in planta bioassays (e.g., Arabidopsis thaliana) to evaluate herbicidal activity, measuring chlorophyll degradation as a proxy for efficacy.
  • Data Interpretation : Apply Michaelis-Menten kinetics to assess enzyme inhibition (Ki values) in pest models .

Advanced Question: What strategies mitigate degradation of this compound during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via UPLC-UV.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize under vacuum to reduce hydrolytic cleavage.
  • Degradant Identification : Use LC-QTOF to characterize oxidation products (e.g., N-oxide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.